molecular formula C15H20O3 B1497508 1-(4-Ethoxyphenyl)cyclohexanecarboxylic acid

1-(4-Ethoxyphenyl)cyclohexanecarboxylic acid

Cat. No. B1497508
M. Wt: 248.32 g/mol
InChI Key: UVFQGEXVEOBWLX-UHFFFAOYSA-N
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Patent
US07465719B2

Procedure details

The title compound was obtained in a manner analogous to that for 1-Phenylcyclohexanecarboxylic acid (1/3) starting with (4-ethoxyphenyl)acetic acid (4b), via tetrahydro-2H-pyran-2-yl 2-(4-ethoxyphenyl)acetate (5b). The crude product 1/5 was chromatographed on silica gel with toluene-ethyl acetate-acetic acid (9:1:0.1) as eluent to give 1-(4-ethoxyphenyl)cyclohexanecarboxylic acid (1/5) in 40% yield. 1H NMR (CDCl3, HMDSO) δ: 1H NMR (CDCl3, HMDSO) δ: 1.17-2.08 (8H, m); 1.34 (3H, t, J=7.0 Hz); 2.26-2.63 (2H, m); 4.02 (2H, q, J=7.0 Hz); 6.88 (2H, d, J=8.8 Hz); 7.36 (2H, d, J=8.8 Hz); 10.09 (1H, br s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetrahydro-2H-pyran-2-yl 2-(4-ethoxyphenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1)[CH3:2].C(O[C:17]1[CH:22]=[CH:21]C(CC(OC2CCCCO2)=O)=[CH:19][CH:18]=1)C>>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:11]([OH:13])=[O:12])[CH2:21][CH2:22][CH2:17][CH2:18][CH2:19]2)=[CH:6][CH:5]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)CC(=O)O
Step Two
Name
tetrahydro-2H-pyran-2-yl 2-(4-ethoxyphenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)CC(=O)OC1OCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product 1/5 was chromatographed on silica gel with toluene-ethyl acetate-acetic acid (9:1:0.1) as eluent

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)C1(CCCCC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.